molecular formula C13H18BN3O2 B13665134 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester

Cat. No.: B13665134
M. Wt: 259.11 g/mol
InChI Key: IELIEVSWQOBHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester (CAS 2260710-41-4) is an advanced synthetic intermediate primarily employed in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to construct biaryl and heterobiaryl systems . This boronic ester is a critical building block in medicinal chemistry for the exploration and development of novel therapeutic agents, particularly within the imidazopyridazine chemical class. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, featured in compounds investigated as inhibitors of various kinases, such as DYRK1A and PDE10 , with potential applications in treating central nervous system (CNS) disorders, metabolic diseases, and psychotic conditions . The pinacol ester group enhances the stability and handling properties of the boronic acid functionality, facilitating storage and use in multi-step synthetic sequences while remaining reactive under standard Suzuki coupling conditions . Researchers value this reagent for its role in efficiently introducing the 2-methylimidazo[1,2-b]pyridazine moiety into complex molecules, enabling rapid structure-activity relationship (SAR) studies and the optimization of key drug properties like potency and selectivity . FOR RESEARCH USE ONLY. NOT INTENDED FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H18BN3O2/c1-9-8-17-11(16-9)6-10(7-15-17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

IELIEVSWQOBHQM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3N=C2)C

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Aminopyridine

  • Starting Materials: 2-amino-5-halopyridine derivatives (where halogen = bromine, chlorine, iodine, or triflate).
  • Reagents: Pinacol diboron, anhydrous potassium acetate.
  • Catalyst: Palladium complex (e.g., Pd(dppf)Cl2).
  • Solvent: Organic solvents such as ethanol, methanol, isopropanol, or 1,4-dioxane.
  • Reaction Conditions:
    • Nitrogen atmosphere to prevent oxidation.
    • Heating to 70–100 °C.
    • Stirring for 5–20 hours.

Procedure:
The halogenated aminopyridine is dissolved in the chosen solvent at 0.3–0.6 M concentration. Pinacol diboron (1.1–1.5 equivalents) and potassium acetate (2.0–3.0 equivalents) are added, followed by the palladium catalyst (0.01–0.1 equivalents). The reaction mixture is purged with nitrogen and heated to the target temperature with stirring. After completion, the reaction mixture is cooled, filtered, and washed with dichloromethane. The filtrate is concentrated, decolorized with activated carbon in methanol, filtered, and dried. The oily residue is then precipitated using petroleum ether and methyl tert-butyl ether to yield the boronic acid pinacol ester intermediate in high yield (90–95%).

Cyclization with Chloroacetaldehyde

  • Starting Material: 2-aminopyridine-5-boronic acid pinacol ester.
  • Reagents: Chloroacetaldehyde (40% aqueous solution).
  • Solvent: Ethanol or other suitable alcohols.
  • Reaction Conditions:
    • Reflux at ethanol's boiling point (~78 °C) for 4–6 hours.
    • pH adjustment post-reaction with saturated sodium bicarbonate to 7.5–8.5.
    • Stirring with ethyl acetate to precipitate the product.

Procedure:
The boronic acid pinacol ester intermediate is dissolved in ethanol (0.3–0.6 M). Chloroacetaldehyde is added dropwise at room temperature, followed by reflux for 4–6 hours. Upon reaction completion (monitored by TLC), the mixture is neutralized with sodium bicarbonate. Ethyl acetate is added to induce precipitation of the product, which is filtered and washed to afford the 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester with yields ranging from 60% to 70%.

Reaction Conditions and Yield Optimization

Effect of Solvent and Temperature on Borylation Step

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1 1,4-Dioxane 80 16 90–95 Optimal for large scale
2 Ethanol 70 12 85–90 Green solvent alternative
3 Methanol 70 16 80–85 Slightly lower yield

Effect of pH Adjustment and Precipitation on Product Purity

Step Condition Outcome
pH adjustment with NaHCO3 pH 7.5–8.5 Facilitates precipitation
Stirring with ethyl acetate 3–5 hours Removes impurities, improves purity

Mechanistic Insights and Challenges

  • The palladium-catalyzed borylation proceeds via oxidative addition of the halogenated aminopyridine to Pd(0), transmetallation with pinacol diboron, and reductive elimination to yield the boronic acid ester.
  • The cyclization with chloroacetaldehyde involves nucleophilic attack of the amino group on the aldehyde, followed by ring closure to form the imidazo fused ring.
  • Challenges include minimizing debromination byproducts and controlling reaction conditions to prevent low yields (<10%) reported in earlier literature.

Comparative Summary of Preparation Routes

Step Method Description Yield Range Advantages Disadvantages
Borylation Pd-catalyzed coupling of 2-amino-5-halopyridine with pinacol diboron 90–95% High yield, scalable, reproducible Requires inert atmosphere
Cyclization Reaction with chloroacetaldehyde under reflux 60–70% Straightforward, good purity Moderate yield, requires pH control

Applications and Further Functionalization

The This compound prepared by these methods is a valuable intermediate for Suzuki coupling reactions, enabling the synthesis of diverse derivatives for pharmaceutical research. Its robust preparation method supports medicinal chemistry programs targeting kinase inhibitors and antiviral agents.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product . The boronic ester group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table compares the molecular features of 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester with structurally related boronic esters:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound (hypothetical) C₁₃H₁₇BN₄O₂ 276.11 (calc.) N/A Imidazo[1,2-b]pyridazine core, methyl at position 2, boronic ester at position 7
Imidazo[1,2-a]pyridine-7-boronic Acid Pinacol Ester C₁₃H₁₇BN₂O₂ 244.10 908268-52-0 Imidazo[1,2-a]pyridine core, boronic ester at position 7
3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-boronic Acid Pinacol Ester C₁₃H₁₈BN₃O₂ 259.12 1111637-76-3 Pyrazolo[3,4-b]pyridine core, methyl at position 3, boronic ester at position 5
2-(Trifluoromethyl)pyrimidine-5-boronic Acid Pinacol Ester C₁₁H₁₄BF₃N₂O₂ 294.05 N/A Pyrimidine core, trifluoromethyl at position 2, boronic ester at position 5

Key Differences :

  • The imidazo[1,2-b]pyridazine core (target compound) differs from imidazo[1,2-a]pyridine () by replacing one nitrogen atom in the six-membered ring, altering electronic properties and reactivity.
  • Substituent positions (e.g., methyl at position 2 vs. position 3) influence steric effects and intermolecular interactions .
Spectroscopic Characterization
  • 1H NMR :
    • Pinacol ester –CH₃ groups appear as singlets at δ 1.37–1.38 (12H) in imidazo[1,2-a]pyridine derivatives . Methyl groups on heterocycles (e.g., 2-methylimidazo) may resonate upfield due to shielding effects.
  • 13C NMR :
    • Pinacol ester carbons are observed at δ 84.00 (quaternary B-O) and δ 24.90 (methyl) . Core aromatic carbons vary based on substitution patterns.
Commercial Availability and Cost
  • Imidazo[1,2-a]pyridine-7-boronic Acid Pinacol Ester is priced at €280/100mg (), while pyrimidine-based analogs range from €174–€409/250mg .
  • The target compound’s commercial availability is unlisted but likely falls within this range due to synthetic complexity .

Biological Activity

2-Methylimidazo[1,2-b]pyridazine-7-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a selective inhibitor of DYRK1A (dual-specificity tyrosine-regulated kinase 1A). This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and its synthetic pathways.

The primary biological target for this compound is DYRK1A. Inhibition of DYRK1A has implications for treating various conditions such as cancer, Type 2 diabetes, and neurological disorders. The compound's selectivity is attributed to its ability to occupy a unique lipophilic cleft in the DYRK1A structure, enhancing binding affinity and reducing off-target effects.

Synthesis and Structural Analysis

The synthesis of this compound typically follows the Suzuki coupling method. This involves the reaction of an appropriate boronic acid with a halogenated imidazo compound under palladium catalysis. The structural modifications at various positions (e.g., methyl substitutions) significantly influence the compound's potency and selectivity.

Table 1: Summary of Synthetic Pathways

StepReagentsConditionsYield
14-pyridyl boronic acid + halogenated imidazoSuzuki couplingHigh
2N-bromosuccinimide + MeCNRoom temperatureModerate
3Cyclization with α-haloketoneHeatHigh

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against DYRK1A. The IC50 values reported range from 25 nM to 50 nM depending on the assay conditions, indicating strong binding affinity.

Table 2: Biological Activity Data

CompoundTargetIC50 (nM)Selectivity Ratio (DYRK1A/CLK)
17DYRK1A41>1000
29DYRK1A25>500

Cellular Activity

The cellular activity was assessed using NanoBRET target engagement assays, which confirmed that the compound effectively binds to DYRK1A in live cells. The results indicate that modifications at the 3-position enhance binding affinity significantly compared to unmodified analogs.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound in treating neurodegenerative diseases and certain cancers. For instance, a study involving mouse models demonstrated that compounds similar to this compound led to significant reductions in tumor growth.

Case Study: Efficacy in Cancer Models

  • Model Used : PDX (Patient-Derived Xenograft) models.
  • Treatment Regimen : Daily oral dosing at a concentration of 50 mg/kg.
  • Outcome : Notable tumor reduction observed after four weeks of treatment.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-Methylimidazo[1,2-b]pyridazine-7-boronic Acid Pinacol Ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated imidazo[1,2-b]pyridazine precursor reacts with a boronic acid or ester under palladium catalysis. Key steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved stability .
  • Solvent system : THF/H₂O mixtures with a base like K₃PO₄ to facilitate transmetalation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for high-purity isolation .

Q. How does the solubility profile of this boronic ester impact its utility in organic reactions?

Solubility in polar aprotic solvents (e.g., THF, DMSO) is critical for cross-coupling efficiency. Experimental studies on analogous phenylboronic esters show:

  • High solubility in chloroform and ketones due to ester stabilization .
  • Low solubility in hydrocarbons (e.g., hexane), necessitating solvent optimization for homogeneous reaction conditions .

Q. What stability challenges arise during storage and handling of this compound?

Boronic esters are prone to hydrolysis under acidic or aqueous conditions. Stability protocols include:

  • Storage : Anhydrous environments at 0–6°C to minimize protodeboronation .
  • Monitoring : UV-vis spectroscopy (e.g., λmax at 290 nm) to detect decomposition products .

Q. How is this compound characterized to confirm structural integrity?

  • <sup>11</sup>B NMR : Peaks near δ 30–35 ppm confirm boronic ester formation .
  • LC-MS : Molecular ion ([M+H]<sup>+</sup>) and exact mass (e.g., 243.143 g/mol for analogous compounds) .

Advanced Research Questions

Q. What strategies enhance the enantioselectivity of allylboration reactions using this compound?

Advanced methods involve converting the pinacol ester to a borinic ester intermediate:

  • Step 1 : Treat with nBuLi to generate a borate complex.
  • Step 2 : Trap with TFAA (trifluoroacetic anhydride) to form a reactive borinic ester, enabling >90% E-selectivity in allylboration .
  • Monitoring : <sup>11</sup>B NMR tracks intermediate formation (δ ~10–15 ppm for borinic esters) .

Q. How can metal-free borylation methodologies be applied to modify this compound?

Photoinduced decarboxylative borylation offers a radical-based approach:

  • Activation : Convert carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light.
  • Reagent : Bis(catecholato)diboron generates boryl radicals for C–B bond formation without metal catalysts .

Q. What mechanistic insights explain its reactivity with H2O2 in oxidation studies?

Kinetic studies on similar boronic esters reveal:

  • Reaction rate : Pseudo-first-order kinetics with H2O2 (pH 7.27, 100 μM).
  • Byproduct detection : UV-vis absorbance at 405 nm indicates aryloxyanion formation .

Q. How can protodeboronation side reactions be minimized during cross-coupling?

  • Radical inhibitors : Add TEMPO or BHT to suppress radical chain pathways .
  • Optimized conditions : Use anhydrous solvents and avoid protic additives (e.g., MeOH) .

Q. What role does this compound play in synthesizing kinase inhibitors or radiotracers?

Case studies include:

  • Radiotracer synthesis : Coupling with fluorinated aryl halides via Pd catalysis to generate <sup>18</sup>F-labeled probes .
  • Kinase inhibitors : Suzuki-Miyaura reactions with heteroaryl halides to build imidazo[1,2-b]pyridazine cores .

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